molecular formula C17H12N2O9 B3078906 5,5'-(Carbonylbis(azanediyl))diisophthalic acid CAS No. 105699-82-9

5,5'-(Carbonylbis(azanediyl))diisophthalic acid

Cat. No.: B3078906
CAS No.: 105699-82-9
M. Wt: 388.3 g/mol
InChI Key: GDRBVHIQLGZJJP-UHFFFAOYSA-N
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Description

5,5'-(Carbonylbis(azanediyl))diisophthalic acid is a multifunctional organic compound of significant interest in advanced materials research. Its structure features two isophthalic acid groups linked by a carbonylbis(azanediyl) core, providing multiple coordination sites. This makes it a promising candidate for synthesizing metal-organic frameworks (MOFs) and coordination polymers with tailored porosity for gas storage, separation, and catalysis . The compound's carboxylic acid groups can also undergo various reactions, facilitating its incorporation into polyamides or polyimides for high-performance polymers. As a sophisticated building block, it is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or any personal use. Researchers are encouraged to consult the scientific literature for specific studies on its synthesis, properties, and mechanisms of action.

Properties

IUPAC Name

5-[(3,5-dicarboxyphenyl)carbamoylamino]benzene-1,3-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O9/c20-13(21)7-1-8(14(22)23)4-11(3-7)18-17(28)19-12-5-9(15(24)25)2-10(6-12)16(26)27/h1-6H,(H,20,21)(H,22,23)(H,24,25)(H,26,27)(H2,18,19,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDRBVHIQLGZJJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(=O)O)NC(=O)NC2=CC(=CC(=C2)C(=O)O)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5’-(Carbonylbis(azanediyl))diisophthalic acid typically involves the reaction of isophthalic acid derivatives with a carbonylbis(azanediyl) linker. One common method is the condensation reaction between isophthalic acid and a diamine compound in the presence of a dehydrating agent. The reaction is usually carried out under reflux conditions in an organic solvent such as dimethylformamide or dimethyl sulfoxide.

Industrial Production Methods

Industrial production of 5,5’-(Carbonylbis(azanediyl))diisophthalic acid follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and optimized reaction conditions to ensure high yield and purity of the final product. The reaction mixture is typically subjected to purification steps such as recrystallization or chromatography to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions

5,5’-(Carbonylbis(azanediyl))diisophthalic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups, resulting in the formation of dihydroxy derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like nitric acid, bromine, and sulfuric acid are employed under controlled conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydroxy derivatives.

    Substitution: Nitrated, halogenated, and sulfonated derivatives.

Scientific Research Applications

5,5’-(Carbonylbis(azanediyl))diisophthalic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a biochemical probe or ligand in biological assays.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of advanced materials, such as high-performance polymers and coatings.

Mechanism of Action

The mechanism of action of 5,5’-(Carbonylbis(azanediyl))diisophthalic acid involves its interaction with specific molecular targets and pathways. The compound’s carbonyl and amine groups can form hydrogen bonds and coordinate with metal ions, influencing various biochemical processes. Its aromatic rings can participate in π-π interactions, affecting molecular recognition and binding events.

Comparison with Similar Compounds

Table 1: Key Comparative Data

Compound Name / MOF Substituent / Functional Group Metal Ion Porosity (BET, m²/g) Adsorption Capacity/Performance Key Application References
5,5'-(Carbonylbis(azanediyl))diisophthalic acid (H₄L) Carbonylbis(azanediyl (-NH-C(=O)-NH-) Cu, Zn N/A CO₂ selectivity (enhanced by amide groups) Gas adsorption, catalysis [16,19]
NKU-113 [2,2'-Bipyridine]-5,5'-dicarbonyl Co 1486 Stable framework retention High-stability porous MOFs [1,4]
NKU-112 Thiophene-2,5-dicarbonyl Co Negligible Collapsed structure Comparative stability studies [1,4]
ZJNU-40 Benzo[c][1,2,5]thiadiazole-4,7-diyl - N/A Structural dynamics (rotary axis) Molecular rotation studies [2]
Cd-MOF () Oxalylbis(azanediyl) Cd N/A 1.94 mmol/g methylene blue adsorption Dye removal [7]
Cu-MOF () Pyrazole-3,5-dicarbonyl Cu N/A 1.94 mmol/g iodine adsorption Iodine capture [12]
Zn/Cd-MOFs () 1,4-Phenylenebis(methyleneoxy) Zn, Cd N/A Photocatalytic nitrophenol degradation Environmental remediation [5,11]

Key Findings

Stability and Porosity

  • NKU-113 vs. NKU-112 : Replacing the thiophene substituent in NKU-112 with a bipyridine group in NKU-113 significantly enhances framework rigidity. NKU-113 retains a BET surface area of 1486 m²/g after activation, whereas NKU-112 collapses due to weaker coordination interactions .
  • Self-Interpenetration : H₄L-based frameworks (e.g., NTUniv-53) leverage amide groups to stabilize structures, while interpenetrated frameworks (e.g., NKU-112) exhibit lower stability unless modified with chelating moieties .

Functional Performance

  • Gas Adsorption : NTUniv-53, constructed with H₄L, shows temperature-independent CO₂ selectivity due to narrowed pore windows and amide-induced hydrogen bonding . In contrast, HNUST-6 (using H₄L) emphasizes tunable porosity for gas storage .
  • Dye/Iodine Capture : Cd-MOFs with oxalylbis(azanediyl) groups () and Cu-MOFs with pyrazole-dicarbonyl groups () achieve comparable adsorption capacities (1.94 mmol/g) but target distinct pollutants .
  • Photocatalysis: Zn/Cd-MOFs with 1,4-phenylenebis(methyleneoxy) substituents () demonstrate nitrophenol degradation, highlighting substituent-dependent catalytic activity .

Substituent Effects

  • Electron-Donating Groups : Bipyridine (NKU-113) and pyridine () enhance metal-chelation strength, improving stability.
  • Rigid vs. Flexible Linkers : Thiophene (NKU-112) and benzo-thiadiazole (ZJNU-40) introduce structural flexibility or dynamic behavior, whereas phenylenebis(methyleneoxy) () extends conjugation for photocatalytic activity .

Q & A

Q. What are the established synthesis routes for 5,5'-(Carbonylbis(azanediyl))diisophthalic acid, and what analytical techniques validate its purity?

The compound is synthesized via condensation reactions involving isophthalic acid derivatives and carbonyl-containing linkers. For example, highlights its use as a linker in Metal-Organic Frameworks (MOFs), suggesting reactions under solvothermal conditions. Post-synthesis, purity is validated using High-Performance Liquid Chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy. emphasizes spectroscopic analysis (e.g., FT-IR, 1^1H/13^{13}C NMR) for structural confirmation .

Q. What are the primary applications of this compound in materials science?

The compound serves as a linker in MOFs (e.g., PCN-12) due to its tetracarboxylic structure, enabling coordination with metal nodes to form porous frameworks. These MOFs are investigated for gas storage, catalysis, and separation technologies . further supports its relevance in membrane and separation technologies (RDF2050104) .

Q. How should researchers handle discrepancies in CAS registry numbers for this compound?

lists CAS 10397-52-1, while cites CAS 105699-82-8. To resolve such conflicts, cross-reference analytical data (e.g., mass spectrometry, elemental analysis) with peer-reviewed literature and consult authoritative databases like PubChem or Reaxys. Discrepancies may arise from isomerism or naming variations .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and reactivity of this compound in MOF design?

discusses using quantum chemical calculations and reaction path simulations to predict optimal reaction conditions. For instance, density functional theory (DFT) can model coordination energetics between the compound and metal clusters, reducing trial-and-error experimentation. Computational tools like Gaussian or ORCA are recommended for such workflows .

Q. What strategies address stability challenges when integrating this compound into functional MOFs?

Stability issues (e.g., hydrolytic degradation) require systematic testing under varying pH, temperature, and solvent conditions. Advanced characterization techniques, such as in-situ X-ray diffraction (XRD) and thermogravimetric analysis (TGA), can monitor structural integrity. highlights chemical software for simulating degradation pathways to preemptively identify vulnerabilities .

Q. How should researchers reconcile conflicting spectral data in structural elucidation?

Contradictions in NMR or FT-IR spectra may arise from impurities or polymorphism. A factorial design approach ( ) can isolate variables (e.g., solvent polarity, crystallization time). Cross-validate results with 2D NMR techniques (e.g., COSY, HSQC) and single-crystal XRD for unambiguous assignment .

Q. What methodologies enable the scalable production of this compound while maintaining reproducibility?

Scale-up requires optimizing parameters like reagent stoichiometry, solvent volume, and reaction time using design of experiments (DoE) frameworks. ’s subclass RDF2050108 (process control in chemical engineering) suggests integrating real-time monitoring (e.g., PAT tools) and statistical process control (SPC) to ensure batch consistency .

Data Management and Methodological Rigor

Q. How can researchers ensure data integrity when publishing studies involving this compound?

emphasizes encryption protocols and access controls for raw data. Use platforms like Electronic Lab Notebooks (ELNs) for traceability. Metadata should include synthesis conditions, instrument calibration details, and version control for computational models .

Q. What comparative frameworks are suitable for benchmarking this compound’s performance against analogous linkers?

’s comparative methodology (e.g., "why compare," "how to compare") can be adapted. Metrics include MOF surface area, thermal stability, and adsorption capacity. Pairwise comparisons with linkers like 1,4-benzenedicarboxylic acid provide mechanistic insights into structure-property relationships .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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